molecular formula C13H18N6O2 B2822367 N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide CAS No. 2034478-52-7

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide

Cat. No.: B2822367
CAS No.: 2034478-52-7
M. Wt: 290.327
InChI Key: RVBQZHBJMFQXEZ-UHFFFAOYSA-N
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Description

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide is a complex organic compound featuring a unique combination of functional groups, including an oxadiazole, triazole, and cyclopentanecarboxamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an appropriate nitrile oxide intermediate with a suitable dipolarophile.

    Synthesis of the 1,2,3-triazole ring:

    Linking the oxadiazole and triazole rings: This is typically done via a nucleophilic substitution reaction.

    Attachment of the cyclopentanecarboxamide moiety: This final step involves the amidation of the intermediate compound with cyclopentanecarboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule, enhancing its properties or activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.

Biology

Biologically, N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide has shown potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for further investigation in the field of infectious diseases.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a promising lead compound for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide involves its interaction with specific molecular targets. The oxadiazole and triazole rings can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit enzyme function or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of cyclopentane.

    N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)benzenecarboxamide: Similar structure but with a benzene ring instead of cyclopentane.

Uniqueness

The uniqueness of N-(2-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)cyclopentanecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentanecarboxamide moiety provides a rigid framework that can influence its interaction with biological targets, potentially enhancing its activity and selectivity compared to similar compounds.

This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its potential applications and unique characteristics

Properties

IUPAC Name

N-[2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N6O2/c1-9-15-13(21-17-9)11-8-19(18-16-11)7-6-14-12(20)10-4-2-3-5-10/h8,10H,2-7H2,1H3,(H,14,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBQZHBJMFQXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN(N=N2)CCNC(=O)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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